molecular formula C15H14BrNO4 B2820585 4-(4-Bromophenyl)-2-((2-furylmethyl)amino)-4-oxobutanoic acid CAS No. 1024592-66-2

4-(4-Bromophenyl)-2-((2-furylmethyl)amino)-4-oxobutanoic acid

Cat. No.: B2820585
CAS No.: 1024592-66-2
M. Wt: 352.184
InChI Key: QPXIVWUVOGFUOP-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)-2-((2-furylmethyl)amino)-4-oxobutanoic acid, also known as 4-Bromo-2-furylmethyl-4-oxobutanoic acid or 4-Bromo-FMOBA, is an organic compound containing both a bromine and a nitrogen atom. It is a member of the class of compounds known as brominated furanones, which are compounds containing both a bromine and a nitrogen atom. 4-Bromo-FMOBA has a range of applications in scientific research, including as a reagent in chemical synthesis and as a fluorescent dye.

Scientific Research Applications

Surfactant Properties and Synthesis

A novel synthesis of a surfactant containing 4-(4-bromophenyl)-2-((2-furylmethyl)amino)-4-oxobutanoic acid with a benzene spacer demonstrated its ability to form large-diameter premicellar aggregations, highlighting its potential in the development of new surfactants with unique properties (Chen, Hu, & Fu, 2013).

Enzyme Inhibition

Research on 4-substituted 2,4-dioxobutanoic acids, which include derivatives of this compound, has shown potent inhibitory activity against glycolic acid oxidase, suggesting potential therapeutic applications in diseases where glycolic acid oxidase plays a role (Williams et al., 1983).

Catalysis and Organic Synthesis

The compound has been utilized in enantioselective catalysis, particularly in the development of domino Mannich-cyclization reactions of isatin imines, enabling the efficient synthesis of compounds with quaternary stereocenters (Wang, Li, Sha, & Wu, 2014). This application underscores its utility in organic synthesis, especially in the creation of complex molecules.

Antifungal Evaluation

In a study focusing on the synthesis and antifungal evaluation of novel compounds, derivatives of this compound showed promising activity against a range of fungal pathogens, indicating its potential as a lead compound for the development of new antifungal agents (Terzioğlu Klip et al., 2010).

Antibacterial Applications

Another research endeavor described the use of 4-(4-bromophenyl)-4-oxobut-2-enoic acid, a closely related compound, as a precursor in the synthesis of heterocyclic compounds with expected antibacterial activities. These findings highlight the potential of the core structure in contributing to the development of new antibacterial compounds (El-Hashash, Soliman, Bakeer, Mohammed, & Hassan, 2015).

Properties

IUPAC Name

4-(4-bromophenyl)-2-(furan-2-ylmethylamino)-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO4/c16-11-5-3-10(4-6-11)14(18)8-13(15(19)20)17-9-12-2-1-7-21-12/h1-7,13,17H,8-9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPXIVWUVOGFUOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(CC(=O)C2=CC=C(C=C2)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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